Cas no 950240-82-1 (N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)triazole-4-carboxamide
- N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
-
- Inchi: 1S/C18H20N4O2/c1-3-4-11-19-18(23)16-17(15-6-5-12-24-15)22(21-20-16)14-9-7-13(2)8-10-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,23)
- InChI Key: HVGSIYRHCADITF-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C=C2)C(C2=CC=CO2)=C(C(NCCCC)=O)N=N1
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-1227-2μmol |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-5μmol |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-1mg |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-2mg |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-3mg |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-4mg |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3375-1227-5mg |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
950240-82-1 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 950240-82-1, known as N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of 1H-1,2,3-triazole, a heterocyclic aromatic ring system that is widely studied for its versatile reactivity and biological activity. The presence of the furan moiety and the 4-methylphenyl group further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and materials science. The triazole ring is particularly interesting due to its ability to act as a scaffold for various functional groups. In this compound, the triazole ring is substituted with a carboxamide group, which can participate in hydrogen bonding and potentially interact with biological targets. The N-butyl substituent adds hydrophobicity to the molecule, which may influence its solubility and bioavailability.
The furan ring in this compound is a five-membered aromatic structure that contributes to the molecule's electronic properties. Furan derivatives are known for their ability to engage in π–π interactions and are often used in designing molecules with specific electronic characteristics. The 4-methylphenyl group introduces steric bulk and additional aromaticity, which can modulate the molecule's reactivity and stability.
From a synthetic perspective, this compound can be prepared via a variety of methods, including click chemistry reactions such as the Huisgen cycloaddition. The use of copper catalysts has been shown to facilitate the formation of triazole rings efficiently. Researchers have also explored alternative routes using transition metal-free methods to synthesize similar compounds, which could offer cost-effective and environmentally friendly alternatives.
In terms of biological activity, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit certain enzymes involved in inflammatory pathways, making it a promising candidate for further pharmacological evaluation. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in cancer therapy.
The carboxamide group in this compound plays a crucial role in its interactions with biological systems. Amides are known for their stability and ability to form hydrogen bonds, which are essential for molecular recognition in biological environments. This feature makes the compound a valuable tool in medicinal chemistry for designing bioactive molecules.
Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins, revealing key binding motifs that could be exploited for drug design. These studies highlight the importance of understanding the relationship between chemical structure and biological activity.
In conclusion, N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide represents a fascinating example of how structural diversity can lead to functional versatility. Its unique combination of heterocyclic rings and functional groups positions it as a valuable compound for further research in drug discovery and materials science.
950240-82-1 (N-butyl-5-(furan-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)